- Aerobic Visible-Light-Driven Borylation of Heteroarenes in a Gel NanoreactorOrganic Letters, 2021, 23(6), 2320-2325,
Cas no 942070-32-8 (1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone)

942070-32-8 structure
商品名:1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone
CAS番号:942070-32-8
MF:C12H17BO3S
メガワット:252.137582540512
MDL:MFCD08063138
CID:839633
PubChem ID:53398602
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone 化学的及び物理的性質
名前と識別子
-
- 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone
- 5-Acetylthiophene-2-boronic acid pinacol ester
- 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethanone
- 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]ethanone (ACI)
- 1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethan-1-one
- 2-(5-Acetylthien-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- EN300-6729138
- 1-[5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-2-THIENYL]ETHANONE
- SCHEMBL12785064
- AKOS015950059
- CS-0189952
- 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethan-1-one
- DTXSID10694515
- MB05325
- D71557
- MFCD08063138
- PS-12993
- 942070-32-8
-
- MDL: MFCD08063138
- インチ: 1S/C12H17BO3S/c1-8(14)9-6-7-10(17-9)13-15-11(2,3)12(4,5)16-13/h6-7H,1-5H3
- InChIKey: NQCVKFAFBSIAPA-UHFFFAOYSA-N
- ほほえんだ: O=C(C)C1=CC=C(B2OC(C)(C)C(C)(C)O2)S1
計算された属性
- せいみつぶんしりょう: 252.099
- どういたいしつりょう: 252.099
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 314
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.8A^2
じっけんとくせい
- 密度みつど: 1.12±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 64-66 ºC
- PSA: 63.77000
- LogP: 2.24990
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB389978-5 g |
5-Acetylthiophene-2-boronic acid pinacol ester |
942070-32-8 | 5g |
€326.70 | 2023-04-25 | ||
Enamine | EN300-6729138-2.5g |
1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethan-1-one |
942070-32-8 | 95.0% | 2.5g |
$838.0 | 2025-03-13 | |
Enamine | EN300-6729138-0.25g |
1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethan-1-one |
942070-32-8 | 95.0% | 0.25g |
$393.0 | 2025-03-13 | |
Ambeed | A106507-100mg |
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone |
942070-32-8 | 98+% | 100mg |
$8.0 | 2025-02-21 | |
Ambeed | A106507-5g |
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone |
942070-32-8 | 98+% | 5g |
$130.0 | 2025-02-21 | |
TRC | T302848-500mg |
1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethanone |
942070-32-8 | 500mg |
$ 115.00 | 2022-06-02 | ||
Enamine | EN300-6729138-10.0g |
1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethan-1-one |
942070-32-8 | 95.0% | 10.0g |
$1839.0 | 2025-03-13 | |
Enamine | EN300-6729138-1.0g |
1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethan-1-one |
942070-32-8 | 95.0% | 1.0g |
$428.0 | 2025-03-13 | |
Chemenu | CM219243-25g |
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone |
942070-32-8 | 95 % | 25g |
$831 | 2021-08-04 | |
Enamine | EN300-6729138-0.1g |
1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethan-1-one |
942070-32-8 | 95.0% | 0.1g |
$376.0 | 2025-03-13 |
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine , Oxygen , 1,1-Dimethylethyl N-[(1S)-4-(octadecylamino)-1-[(octadecylamino)carbonyl]-4-oxob… Solvents: Acetonitrile , Water ; 1.5 min, rt → 150 °C; 150 °C → rt; 2 h, 23 °C
1.2 Reagents: Sodium chloride Solvents: Water
1.2 Reagents: Sodium chloride Solvents: Water
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Tris(dibenzylideneacetone)dipalladium , X-Phos Solvents: Toluene ; rt → 120 °C; 4 h, 120 °C
リファレンス
- Imide sulfonate photoacid generator with high yield of acid, composition and application thereof, China, , ,
合成方法 3
はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide , 1,4-Dioxane ; 1 h, 90 °C
リファレンス
- Preparation of pyrimidine compounds as tuberculosis inhibitors, World Intellectual Property Organization, , ,
合成方法 4
はんのうじょうけん
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Hexane ; 1 min, rt
1.2 30 min, rt
1.2 30 min, rt
リファレンス
- Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C-H functionalizationTetrahedron, 2008, 64(26), 6103-6114,
合成方法 5
はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 2 h, rt → 90 °C
リファレンス
- 3-(3H-Imidazo[4,5-c]pyridin-2-yl)-1H-pyrazolo[4,3-b]pyridines as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,
合成方法 6
はんのうじょうけん
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 5-Methyl-2-(3-thienyl)pyridine Solvents: Tetrahydrofuran ; 2 min, rt
1.2 12 h, 80 °C
1.2 12 h, 80 °C
リファレンス
- Remarkably Efficient Iridium Catalysts for Directed C(sp2)-H and C(sp3)-H Borylation of Diverse Classes of SubstratesJournal of the American Chemical Society, 2021, 143(13), 5022-5037,
合成方法 7
はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Isopropanol , Chloro[(1,2,5,6-η)-1,5-cyclooctadiene](1,10-phenanthroline-κN1,κN10)iridium Solvents: Heptane ; 1 h, 75 °C
1.2 18 h
1.2 18 h
リファレンス
- Understanding the Activation of Air-Stable Ir(COD)(Phen)Cl Precatalyst for C-H Borylation of Aromatics and HeteroaromaticsOrganic Letters, 2021, 23(5), 1561-1565,
合成方法 8
はんのうじょうけん
1.1 Reagents: Dodecanenitrile , Diisopropylethylamine Solvents: Acetonitrile , Water ; 30 min, 1 atm, 23 °C
リファレンス
- Rapid Access to Borylated Thiophenes Enabled by Visible LightOrganic Letters, 2020, 22(8), 3273-3278,
合成方法 9
はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ; < 1 atm, 40 °C
リファレンス
- Stereocomplementary asymmetric bioreduction of boron-containing ketones mediated by alcohol dehydrogenasesTetrahedron: Asymmetry, 2011, 22(18-19), 1772-1777,
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone Raw materials
- 2-Acetyl-5-chlorothiophene
- (5-acetylthiophen-2-yl)boronic acid
- 2,3-Dimethylbutane-2,3-diol
- 2-Acetylthiophene
- Bis(pinacolato)diborane
- Ethanone,1-(5-amino-2-thienyl)-
- Pinacolborane
- 1-(5-bromothiophen-2-yl)ethan-1-one
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone Preparation Products
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone 関連文献
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
942070-32-8 (1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone) 関連製品
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:942070-32-8)1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone

清らかである:99%/99%/99%
はかる:1.0g/5.0g/10.0g
価格 ($):193.0/303.0/404.0